molecular formula C9H18O4 B15389334 4-((tetrahydro-2H-pyran-2-yl)oxy)butane-1,2-diol

4-((tetrahydro-2H-pyran-2-yl)oxy)butane-1,2-diol

Cat. No.: B15389334
M. Wt: 190.24 g/mol
InChI Key: QHESHIVFOAXJSE-UHFFFAOYSA-N
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Description

4-((tetrahydro-2H-pyran-2-yl)oxy)butane-1,2-diol is a useful research compound. Its molecular formula is C9H18O4 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Biological Activity

4-((tetrahydro-2H-pyran-2-yl)oxy)butane-1,2-diol, also referred to by its CAS number 1357580-65-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C9_9H18_{18}O4_4
Molecular Weight: 190.24 g/mol
Structure: The compound features a tetrahydropyran moiety attached to a butane-1,2-diol backbone, which may contribute to its biological activities.

PropertyValue
CAS Number1357580-65-4
Molecular Weight190.24 g/mol
Molecular FormulaC9_9H18_{18}O4_4

Biological Activity Overview

Recent studies have indicated that compounds containing the tetrahydropyran structure exhibit various biological activities, particularly in the context of infectious diseases such as leishmaniasis. The following sections detail specific findings related to the biological activity of this compound.

Antileishmanial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antileishmanial properties of tetrahydropyrans and their derivatives. The research demonstrated that certain synthesized tetrahydropyrans effectively inhibited the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. Notably, the mechanism involved the generation of reactive oxygen species (ROS), which contributed to the cytotoxic effects on the parasites .

Key Findings:

  • IC50 Values: The concentration required for 50% growth inhibition was determined for several tetrahydropyran derivatives.
  • Mechanism of Action: The production of ROS was identified as a significant factor in the antileishmanial activity observed.

Cytotoxicity Studies

Further investigations assessed the cytotoxicity of this compound against various cell lines. The selectivity index (SI), calculated as CC50/IC50 (where CC50 is the concentration causing 50% cytotoxicity), indicated a favorable profile for therapeutic applications .

Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
THP-1XYSI = Y/X

Study on Pyran-Based Compounds

A comprehensive review highlighted various pyran-based compounds and their pharmacological activities, including those with neuroprotective properties and potential applications in treating Alzheimer's disease. The structural motifs found in these compounds suggest a broad spectrum of biological activities, making them valuable in drug development .

Properties

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

4-(oxan-2-yloxy)butane-1,2-diol

InChI

InChI=1S/C9H18O4/c10-7-8(11)4-6-13-9-3-1-2-5-12-9/h8-11H,1-7H2

InChI Key

QHESHIVFOAXJSE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC(CO)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.